molecular formula C12H9NO5 B8583032 1-Methoxy-4-nitronaphthalene-2-carboxylic acid CAS No. 192385-07-2

1-Methoxy-4-nitronaphthalene-2-carboxylic acid

Cat. No. B8583032
Key on ui cas rn: 192385-07-2
M. Wt: 247.20 g/mol
InChI Key: XOCHILQGTRSUEQ-UHFFFAOYSA-N
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Patent
US05389684

Procedure details

To a stirred solution of 1-methoxy-naphthalene-2-carboxylic acid (20.2 g; 0.1 m) in glacial acetic acid (200 ml) was added a solution of potassium nitrate (10.1 g; 0.1 m) in concentrated sulphuric acid (10 ml). The temperature was maintained below 25° C. by means of a water bath. The reaction was stirred for four hours and poured into ice-water (500 ml). The product was collected by filtration, washed well with water and dried in vacuo at room temperature to give 1-methoxy-4-nitro naphthalene-2-carboxylic acid, m.p. 204°-206° C.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[C:13]([OH:15])=[O:14].[N+:16]([O-])([O-:18])=[O:17].[K+]>C(O)(=O)C.S(=O)(=O)(O)O>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([N+:16]([O-:18])=[O:17])=[CH:5][C:4]=1[C:13]([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
COC1=C(C=CC2=CC=CC=C12)C(=O)O
Name
potassium nitrate
Quantity
10.1 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained below 25° C. by means of a water bath
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at room temperature

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(C=C(C2=CC=CC=C12)[N+](=O)[O-])C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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